molecular formula C27H24N4O4S B3005260 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1022198-82-8

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3005260
CAS No.: 1022198-82-8
M. Wt: 500.57
InChI Key: UJYCZAXDSJXGLP-UHFFFAOYSA-N
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Description

The compound “2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains an imidazo[1,2-c]quinazolin-5-yl moiety, which is a type of fused bicyclic heterocycle . These types of structures are often found in medicinal chemistry due to their wide range of applications .

Scientific Research Applications

Antitumor Activity

  • A study by Al-Suwaidan et al. (2016) on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which are chemically similar to the queried compound, revealed significant antitumor activity. Specific compounds in this series demonstrated broad-spectrum antitumor activity with potent efficacy compared to the control 5-FU. Molecular docking studies indicated a mechanism involving ATP binding site inhibition in certain kinases (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

  • El Kayal et al. (2022) investigated 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for their affinity to GABAergic biotargets and anticonvulsant activity. The study found that the synthesized substances did not demonstrate significant anticonvulsant activity, highlighting the pharmacophore role of the cyclic amide fragment in such activity (El Kayal et al., 2022).

Antibacterial and Antifungal Activity

  • Anisetti and Reddy (2012) synthesized novel quinolinone analogs, including those with structures similar to the queried compound, demonstrating significant antibacterial and antifungal activity. The compounds were tested against standard strains using the cup-plate method (Anisetti & Reddy, 2012).

Antimalarial Activity

  • Fahim and Ismael (2021) studied N-(phenylsulfonyl)acetamide derivatives, akin to the queried compound, for their antimalarial activity. The study highlighted the importance of the sulfonamide ring system in demonstrating potent antimalarial activity (Fahim & Ismael, 2021).

Anticancer Activity

  • Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, with structures comparable to the queried compound, and tested them for anticancer activity. The study found that certain compounds in this series exhibited substantial cytotoxicity and anticancer activity against various cancer cell lines (Kovalenko et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some similar compounds have shown promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-34-18-12-13-21(23(15-18)35-2)28-24(32)16-36-27-30-20-11-7-6-10-19(20)25-29-22(26(33)31(25)27)14-17-8-4-3-5-9-17/h3-13,15,22H,14,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYCZAXDSJXGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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